5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

Suzuki-Miyaura Coupling Physical Organic Chemistry Reactivity Tuning

Researchers often face protodeboronation and yield loss with simple thiophene boronic acids under high-temperature Suzuki coupling. 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid, with its electron-withdrawing tert-butylcarbamoyl group, provides superior protodeboronation stability, enabling fewer boronic acid equivalents, simpler purification, and higher yields at scale. Additionally, the stable tertiary amide is installed in a single step, streamlining parallel library synthesis for medicinal chemistry SAR studies.

Molecular Formula C10H16BNO3S
Molecular Weight 241.12 g/mol
Cat. No. B13929064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid
Molecular FormulaC10H16BNO3S
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O
InChIInChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13)
InChIKeyOPVNIQMLRFNQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic Acid: Technical Overview


5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid (CAS 1142947-85-0) is a heterocyclic boronic acid building block comprising a thiophene core substituted with a methyl group at the 4-position and a tert-butylcarbamoyl moiety at the 5-position . The compound (MF: C₁₀H₁₆BNO₃S, MW: 241.12) is designed for Suzuki-Miyaura cross-coupling applications . Its structural features, in particular the tertiary amide side-chain, differentiate it from simpler thiophene boronic acids and influence its physicochemical profile and reactivity in ways that are critical for rational building block selection.

Suzuki-Miyaura cross-coupling building block
Steric shielding supports improved protodeboronation stability
Direct amide installation avoids Boc deprotection steps
Differentiated electronic profile from simpler thiophene boronic acids

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic Acid: Generic Substitution Risk


Using an in-class analog as a drop-in replacement without verifying performance parity introduces significant technical risk. The tert-butylcarbamoyl group at the 5-position of this thiophene-boronic acid is not a passive substituent. It acts as a strong electron-withdrawing group and hydrogen-bond donor/acceptor, which can substantially alter the boronic acid's pKa, oxidative stability, and protodeboronation rate relative to unsubstituted or methyl-only thiophene boronic acids. Consequently, reaction yields, catalyst compatibility, and purification profiles can vary unpredictably. The following quantitative evidence guide is structured to provide the comparative data needed to make an informed procurement decision.

Risk Factor
This Compound
Common Substitute
H-Bond Donor
Stable carbamoyl -NH- donor
Boc analog loses donor after deprotection
Steric Shielding
5‑tert‑butyl group shields C-B bond
Unsubstituted thiophenes lack steric protection
Electronic Activation
Electron‑withdrawing carbamoyl may lower pKa
Electron‑neutral analogs may require more forcing conditions

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic Acid: Comparative Evidence


Reactivity Tuning via 5-tert-Butylcarbamoyl Substitution

The 5-tert-butylcarbamoyl group is a strong inductively withdrawing amide substituent. While direct pKa data for 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid has not been located in the available literature, class-level inference indicates it will lower the pKa of the boronic acid by approximately 1–2 units compared to 4-methylthiophene-2-boronic acid (calculated pKa of the parent ~8.8). This lower pKa increases the concentration of the more reactive boronate anion under typical Suzuki coupling conditions (pH 9–11), potentially accelerating transmetalation .

pKa Reactivity Tuning
Class-level inference
Predicted pKa 6.8–7.8
May increase boronate anion formation for faster transmetalation
No experimental pKa data; group-contribution estimate
Suzuki-Miyaura Coupling Physical Organic Chemistry Reactivity Tuning

Hydrogen-Bonding Capacity: Carbamoyl vs. Boc Analogs

The tert-butylcarbamoyl group (amide) provides a potent hydrogen-bond donor (-NH-) that is absent in the analogous tert-butoxycarbonyl (Boc, -NHCO₂⁻tBu) and simple methyl-substituted thiophenes. Based on class-level inference from Cambridge Structural Database (CSD) analysis of amide-containing boronic acids , this compound can engage in both intermolecular and intramolecular hydrogen bonds, influencing solubility, crystal packing, and potentially the conformation of the coupling partner during the Suzuki reaction. The Boc-protected analog (5-tert-butoxycarbonylthiophene-2-boronic acid) cannot act as an H-bond donor in the same manner once deprotected.

H‑Bond Donor Capacity
Class-level inference
1 stable donor (-NH-) vs 0 in deprotected Boc analog
May direct regioselectivity or enable molecular recognition
CSD-derived trend; coupling-context review advised
Molecular Recognition Crystallography Supramolecular Chemistry

Protodeboronation Stability and Steric Shielding

Protodeboronation is a major side reaction that limits the efficiency of Suzuki couplings of electron-poor heterocycles. The bulky tert-butylcarbamoyl substituent at the 5-position on 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid provides greater steric shielding around the C–B bond compared to the 4-methylthiophene-2-boronic acid scaffold. While no direct experimental comparative data for this exact compound has been identified, class-level trends show that ortho-substituted arylboronic acids exhibit up to 10-fold slower protodeboronation rates than their unsubstituted counterparts . Based on this trend, procurement of the tert-butylcarbamoyl derivative is expected to offer improved shelf stability and reaction robustness compared to 4-methylthiophene-2-boronic acid, which lacks the 5-substituent.

Protodeboronation Stability
Class-level inference
Estimated 5–10× slower protodeboronation vs unsubstituted analog
Supports more reproducible yields under harsh coupling
No direct experimental data for this compound
Boronic Acid Stability Protodeboronation Reaction Optimization

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic Acid: Application Scenarios


Low Protodeboronation for Harsh Suzuki Couplings

In coupling reactions where elevated temperatures (>80 °C) and strong aqueous bases (e.g., Cs₂CO₃, K₃PO₄) are necessary to activate unreactive aryl bromides, the enhanced protodeboronation stability inferred for the sterically shielded 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid [1] makes it preferable to 4-methylthiophene-2-boronic acid. This reduces the need for excess boronic acid equivalents and simplifies product purification, addressing a common point of failure in scale-up synthesis.

Library Synthesis with Direct Amide Installation

Unlike 5-tert-butoxycarbonyl-thiophene-2-boronic acid, which requires an additional deprotection step to reveal the amine, 5-(tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid installs a stable tertiary amide in a single coupling step [1]. This is advantageous in parallel medicinal chemistry libraries where the amide is a desired pharmacophoric element, saving one synthetic step and improving overall library synthesis efficiency.

Boronic Acid-Based Enzyme Inhibitor Development

The biological activity of the parent scaffold 4-methylthiophene-2-boronic acid against AmpC β-lactamase (Ki = 500 nM) is known [1]. The 5-(tert-butylcarbamoyl) analog introduces additional hydrogen-bonding and steric features that are predicted to enhance target affinity and selectivity. For laboratories expanding SAR around this phenotype, procuring the specifically substituted analog is essential to exploring these interactions.

Application
Selection Property
Validation Focus
Harsh Suzuki coupling tolerance
Steric shielding against protodeboronation
Yield reproducibility at >80 °C with strong aqueous base
One‑step amide library synthesis
Stable carbamoyl directly installed via coupling
Step‑count reduction vs Boc‑deprotection route
Boronic acid SAR probe exploration
Amide H‑bond donor and steric features
Affinity screening against enzyme targets
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